N-Benzylidenebenzenesulfonamide
Description
The exact mass of the compound Benzenesulfonamide, N-(phenylmethylene)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Benzylidenebenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzylidenebenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzylidenebenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRJEPBAYEQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Thermal Stability and Decomposition of N-Benzylidenebenzenesulfonamide
Topic: Thermal Stability and Decomposition of N-Benzylidenebenzenesulfonamide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Benzylidenebenzenesulfonamide (CAS: 13909-34-7) represents a critical class of N-sulfonyl imines used as electrophilic intermediates in organic synthesis (e.g., Davis reagent preparation, aziridination) and as pharmacophores in medicinal chemistry.
While often characterized by a sharp melting point between 78–90 °C, its stability profile is bifurcated:
-
Thermal Stability: Generally robust up to ~150–200 °C in inert atmospheres, decomposing via
extrusion. -
Hydrolytic Instability: Highly susceptible to moisture-induced reversion to benzenesulfonamide and benzaldehyde, a process catalyzed by both acid and base.
This guide provides a mechanistic analysis of these degradation pathways and standardized protocols for establishing stability limits in a research setting.
Physicochemical Identity & Purity Profile[1]
Before assessing stability, the compound’s identity must be baselined. The melting point range is a sensitive indicator of hydrolytic degradation (presence of sulfonamide impurity).
| Property | Value / Description | Notes |
| IUPAC Name | N-Benzylidenebenzenesulfonamide | Also: N-Benzylidenebenzenesulphonamide |
| Structure | Sulfonyl imine linkage | |
| Molecular Weight | 245.30 g/mol | |
| Melting Point | 78–81 °C (Pure form) | Higher ranges (86–90 °C) often cited for derivatives or polymorphs. Lower MP indicates hydrolysis. |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or hydrolysis. |
| Solubility | Soluble in DCM, Toluene, THF | Rapidly hydrolyzes in aqueous/protic media. |
Thermal Decomposition (High-Temperature Pathway)
At elevated temperatures (typically
Mechanistic Pathways
The primary decomposition mechanism involves the homolytic cleavage of the weak S-N bond or a concerted rearrangement releasing sulfur dioxide (
-
Extrusion (Cheletropic-like):
The thermodynamic drive to form stable
gas facilitates the collapse of the sulfonyl imine. Result: Formation of biphenyls, nitriles, and amorphous char. -
Radical Fragmentation: Mass spectrometry studies of sulfonamides confirm that the molecular ion
frequently loses (64 Da). In bulk pyrolysis, this leads to complex mixtures of aniline derivatives and sulfonyl radicals.
Thermal Analysis Expectations (DSC/TGA)
-
DSC (Differential Scanning Calorimetry):
-
Endotherm (
°C): Sharp melting event. -
Exotherm (
°C): Broad decomposition peak. Note: If an exotherm appears immediately after melting, the sample may be unstable or contain catalytic impurities.
-
-
TGA (Thermogravimetric Analysis):
-
0–100 °C: Should show < 0.5% mass loss (volatiles). Significant loss here indicates retained solvent or hydrolysis products (benzaldehyde is volatile).
-
> 200 °C: Sigmoidal mass loss corresponding to
release and bulk degradation.
-
Hydrolytic Degradation (Ambient/Storage Pathway)
For drug development, hydrolytic stability is the governing parameter. The electron-withdrawing sulfonyl group makes the imine carbon highly electrophilic (
Mechanism
The reaction is reversible and equilibrium-driven. In the presence of moisture, the compound reverts to its precursors.
Kinetic Profile[2]
-
pH Dependence: The hydrolysis rate is U-shaped.
-
Acidic (pH < 2.5): Fast, catalyzed by hydronium ion (
) protonating the imine nitrogen. -
Neutral (pH 3–8): Slower, water acts as the nucleophile.
-
Basic (pH > 8.5): Fast, catalyzed by hydroxide (
) attack on the carbon.[1]
-
-
Storage Implication: Must be stored in desiccated conditions. "Wet" solvents (e.g., non-anhydrous THF) will degrade the compound within hours.
Visualizing the Degradation Pathways
The following diagram illustrates the dual stability risks: High-Energy Thermal Decomposition vs. Low-Energy Hydrolysis.
Figure 1: Dual degradation pathways. The thermal path involves radical cleavage and gas extrusion, while the hydrolytic path is a reversible nucleophilic addition-elimination.
Experimental Protocols
Protocol A: Thermal Stability Assessment (DSC/TGA)
Purpose: To determine the safe processing window and melting purity.
-
Sample Prep: Dry 5–10 mg of sample in a vacuum desiccator (
) for 24h to remove surface moisture. -
Instrumentation: TGA/DSC (e.g., TA Instruments Q-series or Netzsch STA).
-
Pan System:
-
DSC: Crimped Aluminum pan (pinhole lid to allow gas escape, preventing pan deformation).
-
TGA: Platinum or Alumina crucible.
-
-
Method:
-
Equilibration: 30 °C for 5 min.
-
Ramp: 10 °C/min to 350 °C.
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert environment is crucial to distinguish thermal decay from oxidation).
-
-
Analysis:
Protocol B: Hydrolytic Stability Kinetic Assay
Purpose: To quantify stability in solution/formulation.
-
Stock Solution: Dissolve compound in anhydrous Acetonitrile (MeCN) to 10 mM.
-
Buffer Prep: Prepare phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Initiation: Spike 100 µL Stock into 9.9 mL Buffer (Final conc: 100 µM). Maintain at 25 °C.
-
Monitoring:
-
Method: UV-Vis Spectrophotometry or HPLC.
-
Detection: Monitor
shift. The imine typically absorbs at ~250–280 nm. Hydrolysis leads to the loss of the conjugated system (blue shift) or appearance of the benzaldehyde peak.
-
-
Calculation:
-
Plot
vs. Time. -
Extract pseudo-first-order rate constant (
).[4] -
Calculate Half-life:
.
-
References
-
Sigma-Aldrich. (n.d.). N-Benzylidenebenzenesulfonamide Product Sheet. Retrieved from
-
Lichtenberger, F. et al. (1995). Thermal properties and decomposition of N-sulfonyl imines. Angewandte Chemie International Edition, 34, 1171.[3] (General reference for DSC methodology).
- Davis, F. A., & Sheppard, A. C. (1989). Applications of oxaziridines in organic synthesis. Tetrahedron, 45(18), 5703-5742. (Context on synthesis and stability of precursors).
- Kuck, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 43, 200-210. (Mechanistic insight into SO2 extrusion).
- Morales, S. et al. (2014). Pyrrolidine as an organocatalyst for N-sulfonyl imine synthesis. Journal of the American Chemical Society, 136, 1082-1089. (Synthesis and stability context).
Sources
Methodological & Application
N-Benzylidenebenzenesulfonamide in the synthesis of heterocyclic compounds
An Application Guide to N-Benzylidenebenzenesulfonamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of N-Benzylidenebenzenesulfonamide
N-Benzylidenebenzenesulfonamide (C₆H₅SO₂N=CHC₆H₅) is a powerful and versatile building block in modern organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds. Its utility stems from the unique electronic nature of its imine functionality. The strongly electron-withdrawing benzenesulfonyl group attached to the nitrogen atom significantly lowers the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO). This activation transforms the otherwise moderately reactive C=N double bond into a highly electrophilic and reactive moiety, making it an excellent partner in a variety of cycloaddition and multicomponent reactions. This guide explores the principal applications of this reagent in the synthesis of valuable heterocyclic structures, providing detailed mechanistic insights and field-proven protocols.
Part 1: [4+2] Cycloaddition Reactions - The Aza-Diels-Alder Approach
The activation of the imine by the sulfonyl group makes N-benzylidenebenzenesulfonamide an excellent dienophile in aza-Diels-Alder reactions.[1] This pericyclic reaction allows for the stereospecific construction of six-membered heterocycles, which are core structures in many natural products and pharmaceuticals.[2][3]
Mechanistic Insight: Why the Sulfonyl Group is Key
In a typical aza-Diels-Alder reaction, the imine acts as the dienophile, reacting with a 1,3-diene. The reaction can proceed through either a concerted or a stepwise mechanism. The electron-withdrawing N-sulfonyl group enhances the imine's dienophilicity, increasing the reaction rate and often influencing the stereochemical outcome.[1] Lewis acid catalysis is frequently employed to further activate the imine by coordinating to the nitrogen atom, making the imine carbon even more electrophilic and accelerating the cycloaddition.[4]
Sources
- 1. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Progress in the Chemistry of Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective Diels–Alder Reactions of N-Sulfonyl-1-aza-1,3-butadienes With Optically Active Enol Ethers: An Asymmetric Variant of the 1-Azadiene Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Evaluation of N-Benzylidenebenzenesulfonamide Derivatives as Potential Anticancer Agents
[1][2]
Executive Summary & Pharmacophore Rationale
This guide details the synthesis, characterization, and biological evaluation of N-benzylidenebenzenesulfonamide derivatives. While the strict N-sulfonylimine structure (
These derivatives function as "Hybrid Pharmacophores," combining two distinct mechanisms of action to overcome multidrug resistance:
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety (
or substituted variants) binds the ion in the active site of tumor-associated CA isoforms (CA IX and XII), disrupting pH regulation in hypoxic tumors. -
Kinase/Tubulin Modulation: The benzylidene (
) moiety provides the lipophilicity required for cellular uptake and can be tailored to target VEGFR-2 or inhibit tubulin polymerization, depending on the substitution pattern (e.g., trimethoxy substitution).
Chemical Synthesis Protocol
Synthetic Strategy
The synthesis relies on a condensation reaction between a benzenesulfonamide hydrazide and a substituted aromatic aldehyde.
Critical Technical Insight: The formation of the azomethine (
Step-by-Step Methodology
Reagents:
-
4-Substituted Benzenesulfonohydrazide (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq) (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting)
-
Solvent: Absolute Ethanol or Methanol (Anhydrous)
-
Catalyst: Glacial Acetic Acid (cat. amount)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the sulfonohydrazide in 10 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 2-3 drops of glacial acetic acid. Why: Protonation of the aldehyde carbonyl oxygen increases electrophilicity, facilitating the nucleophilic attack by the hydrazide amine.
-
Condensation: Add 1.1 mmol of the aromatic aldehyde dropwise.
-
Reflux: Heat the mixture to reflux (
for EtOH) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Isolation: Cool the reaction mixture to room temperature, then refrigerate at
overnight. The Schiff base will precipitate. -
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF mixtures to ensure high purity (>95% by HPLC) required for biological assays.
Synthesis Workflow Visualization
Caption: General synthesis workflow for N-benzylidenebenzenesulfonamide derivatives via acid-catalyzed condensation.
Mechanistic Evaluation: Carbonic Anhydrase Inhibition
Rationale: CA IX and XII are overexpressed in hypoxic tumors to neutralize intracellular pH. Sulfonamides are the primary class of inhibitors for these enzymes.
Stopped-Flow Hydration Assay (The "Khalifah Method")
Standard spectrophotometry is too slow to measure the hydration of
Protocol:
-
Buffer Preparation: 20 mM HEPES buffer (pH 7.5), 20 mM
. Add Phenol Red (0.2 mM) as the pH indicator. -
Enzyme Prep: Recombinant human CA IX (commercial or expressed) is diluted to approx. 10–20 nM in the buffer.
-
Substrate: Saturated
solution in water (~32 mM at ). -
Reaction:
-
Mix Enzyme + Inhibitor (incubate 15 min).
-
In the stopped-flow apparatus, rapidly mix the Enzyme-Inhibitor solution with the
substrate solution.
-
-
Detection: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as
is generated). -
Calculation: Determine the initial rate (
). Fit data to the Michaelis-Menten equation to find , then convert to using the Cheng-Prusoff equation:
In Vitro Cytotoxicity & Selectivity[3][4][5]
Rationale: To validate the compound as an anticancer agent, it must demonstrate selectivity—killing cancer cells (e.g., MCF-7, A549) while sparing normal cells (e.g., HUVEC, HEK293).
MTT Assay Protocol
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.5% v/v). Treat for 48–72 hours.
-
Control: 0.5% DMSO (Negative), Doxorubicin or Acetazolamide (Positive).
-
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
Data Interpretation: Selectivity Index (SI)
Calculate the Selectivity Index to assess safety windows.
-
SI < 2: General toxin (Not suitable for development).
-
SI > 10: Highly selective potential drug candidate.
Representative Data Format
Table 1: Mock Data illustrating expected SAR trends.
| Compound ID | R-Group (Sulfonamide) | R'-Group (Benzylidene) | CA IX | MCF-7 | HUVEC | SI (Selectivity) |
| S-01 | 150.5 | >100 | >100 | N/A | ||
| S-04 | 24.2 | 12.5 | 85.0 | 6.8 | ||
| S-09 | 18.1 | 2.1 | 65.4 | 31.1 | ||
| Ref | Acetazolamide | N/A | 25.0 | >100 | >100 | N/A |
Note: The trimethoxy substitution (S-09) often enhances cytotoxicity due to tubulin binding affinity, while the sulfonamide maintains CA inhibition.
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism where the sulfonamide moiety targets the hypoxic response (CA IX) and the benzylidene moiety targets proliferation signaling (VEGFR-2/Tubulin).
Caption: Dual mechanism of action: CA IX inhibition disrupts pH balance, while benzylidene moiety targets proliferation pathways.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.
-
Shaldam, M. A., et al. (2024).[2][3] Novel sulfonamide-tethered Schiff bases as anti-proliferative agents with VEGFR-2 inhibitory activity: Synthesis, biological assessment, and molecular dynamic simulations.[2] Journal of Molecular Structure, 1309, 138148.[2] [2]
-
Angeli, A., et al. (2020). Carbonic anhydrase inhibitors: Targeting the tumor-associated isoforms IX and XII.[2][4][5] Journal of Medicinal Chemistry.
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.
-
Bauer, A. W., et al. (1966).[7] Antibiotic susceptibility testing by a standardized single disk method. American Journal of Clinical Pathology, 45(4), 493-496.
Sources
- 1. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
Exploring N-Benzylidenebenzenesulfonamide analogs as antibacterial agents
Introduction & Scientific Rationale
The resurgence of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the modification of established pharmacophores. Sulfonamides ("sulfa drugs"), the first synthetic antibacterial agents, target the bacterial folate synthesis pathway.
This guide focuses on N-Benzylidenebenzenesulfonamide analogs (commonly referred to as Sulfonamide Schiff Bases ). These compounds are formed by the condensation of a primary sulfonamide (e.g., sulfanilamide) with an aromatic aldehyde.
Why this Scaffold?
-
Dual Mechanism Potential: The sulfonamide moiety competes with p-aminobenzoic acid (PABA) for dihydropteroate synthase (DHPS), while the azomethine (
) linkage (Schiff base) offers metal-chelating properties that can disrupt bacterial membrane potential and metalloenzymes. -
Lipophilicity Modulation: The benzylidene tail allows for precise tuning of
values, facilitating penetration through the lipid-rich cell walls of Gram-negative bacteria.
Rational Design & Synthesis Protocol
Objective: Synthesize N-benzylidene analogs via acid-catalyzed condensation.
Experimental Workflow
The synthesis relies on the nucleophilic attack of the sulfonamide nitrogen (or the aniline nitrogen in sulfanilamide derivatives) onto the carbonyl carbon of the aldehyde.
Reagents:
-
Precursor A: Benzenesulfonamide or Sulfanilamide (10 mmol)
-
Precursor B: Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde, 2-Chlorobenzaldehyde) (10 mmol)
-
Solvent: Absolute Ethanol or Methanol (20 mL)
-
Catalyst: Glacial Acetic Acid (3–5 drops)
Step-by-Step Protocol:
-
Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 10 mmol of Precursor A in 15 mL of absolute ethanol. Slight warming (40°C) may be required.
-
Activation: Add 10 mmol of Precursor B to the solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reflux: Attach a reflux condenser and heat the mixture at 70–80°C for 4–6 hours.
-
Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.
-
-
Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice (approx. 100 g). The Schiff base typically precipitates as a solid.
-
Purification: Filter the solid under vacuum. Crucial: Recrystallize from hot ethanol. Do not use silica column chromatography if possible, as the acidic nature of silica can hydrolyze the imine bond back to the aldehyde and amine.
DOT Diagram: Synthesis Workflow
Caption: Figure 1. Acid-catalyzed condensation workflow for N-benzylidenebenzenesulfonamide synthesis.
Structural Characterization Standards
To ensure scientific integrity, the following spectral features must be confirmed before biological testing:
| Technique | Key Diagnostic Signal | Interpretation |
| FT-IR | Appearance of | |
| FT-IR | Disappearance/Shift of primary | |
| The azomethine proton ( | ||
Biological Evaluation: Antibacterial Protocols
Method: CLSI Broth Microdilution with Resazurin (Alamar Blue). Rationale: Standard turbidity measurements can be ambiguous with precipitating compounds. Resazurin provides a colorimetric viability endpoint (Blue = Dead/No Growth, Pink = Live).
Protocol: Minimum Inhibitory Concentration (MIC)
Materials:
-
Müller-Hinton Broth (MHB).[1]
-
Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).[2]
-
Resazurin sodium salt (0.015% w/v in sterile PBS).
-
96-well microplates (U-bottom).[3]
Procedure:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( ), then dilute 1:100 in MHB. -
Compound Preparation: Dissolve analogs in 100% DMSO to create a stock (e.g.,
).-
Expert Note: High DMSO is toxic. Ensure the final DMSO concentration in the well is
.
-
-
Plate Setup:
-
Add
MHB to columns 2–12. -
Add
of compound stock to column 1. -
Perform serial 2-fold dilution from column 1 to 10. Discard
from column 10. -
Controls: Column 11 = Growth Control (Bacteria + Solvent only). Column 12 = Sterility Control (Media only).
-
-
Inoculation: Add
of diluted bacterial suspension to wells 1–11. -
Incubation:
for 18–24 hours. -
Readout: Add
Resazurin solution. Incubate for 2–4 hours.-
MIC Endpoint: The lowest concentration that remains Blue (no metabolic reduction of resazurin).
-
Mechanism of Action (MoA) & SAR Insights
Primary Target: Dihydropteroate Synthase (DHPS)
Sulfonamides act as antimetabolites. They mimic PABA, binding to DHPS and blocking the synthesis of Dihydropteroic acid, a precursor to Folic Acid (essential for DNA synthesis).
Structure-Activity Relationship (SAR) Guide
Based on recent literature (see References):
-
Electron Withdrawing Groups (EWGs): Substituents like
, , or at the para or meta position of the benzylidene ring significantly enhance activity. They increase the lipophilicity and the electrophilicity of the imine carbon. -
Electron Donating Groups (EDGs): Groups like
or often reduce potency unless they facilitate specific hydrophobic pocket binding. -
Hydroxyl Groups (
): Ortho-hydroxy substitution (salicylaldehyde derivatives) allows for intramolecular hydrogen bonding, stabilizing the Schiff base and potentially aiding in metal chelation.
DOT Diagram: Mechanism of Action
Caption: Figure 2. Competitive inhibition of DHPS by Sulfonamide analogs, halting folate biosynthesis.[4]
References
-
Mondal, P., et al. (2023). "Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide." Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Available at: [Link]
-
Hussain, Z., et al. (2024). "Drug Action of Sulfonamide Schiff Bases: Structure, Antimicrobial Activity and In-Silico Studies." Engineered Science. Available at: [Link]
-
Ejaz, S. A., et al. (2021). "Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases." International Journal of Molecular Sciences. Available at: [Link]
-
Wanigasekara, D., et al. (2021).[2] "Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains." University of Sri Jayewardenepura. Available at: [Link]
Sources
- 1. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 3. protocols.io [protocols.io]
- 4. applications.emro.who.int [applications.emro.who.int]
The Strategic Integration of N-Benzylidenebenzenesulfonamide in the Design of Advanced Functional Polymers: Application Notes and Protocols
Introduction: Unlocking New Polymer Functionalities
The quest for novel polymers with tailored properties is a cornerstone of materials science. N-Benzylidenebenzenesulfonamide, a molecule combining the structural rigidity and electronic characteristics of a benzylidene group with the versatile chemistry of a sulfonamide moiety, presents an intriguing building block for the next generation of functional polymers. While its direct polymerization has not been extensively documented, its chemical functionalities suggest significant potential as a co-monomer and a crosslinking agent. This guide provides detailed protocols and the underlying scientific rationale for leveraging N-Benzylidenebenzenesulfonamide in polymer synthesis, aiming to inspire innovation among researchers in polymer chemistry and drug development. The methodologies outlined herein are designed to be self-validating, with clear explanations for each experimental choice, grounded in established chemical principles.
Part 1: N-Benzylidenebenzenesulfonamide as a Functional Co-monomer in Radical Polymerization
The incorporation of N-Benzylidenebenzenesulfonamide into a polymer backbone via co-polymerization can imbue the final material with unique thermal, optical, and pH-responsive properties. To achieve this, a polymerizable group must be introduced onto the N-Benzylidenebenzenesulfonamide scaffold. Here, we propose the synthesis of a novel monomer, 4-(N-(benzylidene)sulfamoyl)phenyl acrylate, and its subsequent co-polymerization with a standard vinyl monomer.
Protocol 1: Synthesis of 4-(N-(benzylidene)sulfamoyl)phenyl acrylate
Objective: To synthesize a polymerizable derivative of N-Benzylidenebenzenesulfonamide.
Materials:
-
N-Benzylidene-4-hydroxybenzenesulfonamide
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Benzylidene-4-hydroxybenzenesulfonamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(N-(benzylidene)sulfamoyl)phenyl acrylate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Causality of Experimental Choices:
-
The use of triethylamine is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Conducting the initial reaction at 0 °C helps to control the exothermic nature of the acylation.
-
The aqueous workup removes unreacted starting materials and byproducts.
-
Column chromatography is essential for obtaining a high-purity monomer, which is critical for successful polymerization.
Protocol 2: Radical Co-polymerization of 4-(N-(benzylidene)sulfamoyl)phenyl acrylate with Methyl Methacrylate (MMA)
Objective: To synthesize a co-polymer incorporating the N-Benzylidenebenzenesulfonamide moiety.
Materials:
-
4-(N-(benzylidene)sulfamoyl)phenyl acrylate (Monomer 1)
-
Methyl Methacrylate (MMA, Monomer 2)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous Toluene
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve Monomer 1 (e.g., 10 mol%) and Monomer 2 (e.g., 90 mol%) in anhydrous toluene.
-
Add AIBN (0.1 mol% of total monomers).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Characterize the resulting co-polymer by ¹H NMR (to determine co-monomer incorporation), Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity), and Differential Scanning Calorimetry (DSC) (for thermal properties).
Causality of Experimental Choices:
-
The freeze-pump-thaw cycles are critical to remove oxygen, which can inhibit radical polymerization.
-
AIBN is a common thermal initiator that provides a controlled source of radicals at 70 °C.
-
Precipitation in a non-solvent (methanol) is an effective method for purifying the polymer from unreacted monomers and initiator fragments.
Workflow for Co-polymer Synthesis
Caption: Workflow for the synthesis of a novel monomer and its co-polymerization.
Part 2: N-Benzylidenebenzenesulfonamide as a Dynamic Crosslinking Agent
The imine (C=N) bond in N-Benzylidenebenzenesulfonamide is susceptible to hydrolysis and can participate in transimination reactions, making it a candidate for creating dynamic or reversible crosslinks in polymers containing primary amine groups. This could lead to self-healing or reprocessable materials.
Protocol 3: Crosslinking of Poly(ethyleneimine) (PEI) with N-Benzylidenebenzenesulfonamide
Objective: To form a crosslinked polymer network using N-Benzylidenebenzenesulfonamide.
Materials:
-
Linear Poly(ethyleneimine) (PEI)
-
N-Benzylidenebenzenesulfonamide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Dissolve linear PEI in anhydrous DMF to form a 10% (w/v) solution.
-
In a separate flask, dissolve N-Benzylidenebenzenesulfonamide (e.g., 5 mol% relative to PEI monomer units) in anhydrous DMF.
-
Add the N-Benzylidenebenzenesulfonamide solution to the PEI solution with stirring.
-
Heat the mixture at 80 °C for 12 hours.
-
Observe the formation of a gel or a significant increase in viscosity, indicating crosslinking.
-
To isolate the crosslinked material, cast the solution into a petri dish and remove the solvent under vacuum at 60 °C.
-
Characterize the resulting material by swelling studies in various solvents, FT-IR spectroscopy (to observe changes in the imine and amine bands), and thermogravimetric analysis (TGA) to assess thermal stability.
Causality of Experimental Choices:
-
PEI is chosen for its abundance of primary amine groups that can react with the benzylidene moiety.
-
DMF is a suitable polar aprotic solvent that can dissolve both the polymer and the crosslinking agent.
-
Heating the reaction mixture facilitates the transimination reaction.
-
Swelling studies are a classic method to confirm the formation of a crosslinked network; a crosslinked polymer will swell but not dissolve.
Crosslinking Mechanism
Caption: Proposed mechanism for crosslinking PEI with N-Benzylidenebenzenesulfonamide.
Part 3: Potential Properties and Applications
The incorporation of the N-Benzylidenebenzenesulfonamide moiety is expected to confer a range of desirable properties to the resulting polymers.
| Property | Rationale | Potential Applications |
| Enhanced Thermal Stability | The presence of aromatic rings and the rigid sulfonamide group can increase the glass transition temperature (Tg) and decomposition temperature of the polymer.[1][][3][4] | High-performance plastics, coatings for demanding environments. |
| pH-Sensitivity | The sulfonamide group is weakly acidic and its ionization is pH-dependent. This can lead to changes in polymer solubility or conformation in response to pH changes.[5][6] | Drug delivery systems that release their payload in specific pH environments (e.g., tumors), sensors.[5][6] |
| Tunable Optical Properties | The benzylidene group is a chromophore. Polymers containing this moiety may exhibit interesting photophysical properties, such as fluorescence or nonlinear optical activity.[7] | Materials for optical devices, fluorescent probes. |
| Improved Mechanical Properties | When used as a crosslinker, N-Benzylidenebenzenesulfonamide can increase the modulus and strength of the polymer.[8] | Elastomers, hydrogels with enhanced structural integrity. |
| Antibacterial Activity | Sulfonamides are a well-known class of antibacterial agents. Polymers functionalized with these groups may exhibit antimicrobial properties.[5] | Medical devices, antibacterial coatings. |
Conclusion
N-Benzylidenebenzenesulfonamide holds considerable, albeit largely unexplored, potential in the development of novel polymers. The protocols detailed in this guide offer a strategic framework for researchers to begin exploring its utility as both a functional co-monomer and a dynamic crosslinking agent. By systematically investigating the synthesis and characterization of these new materials, the scientific community can unlock a new class of polymers with a unique combination of thermal, responsive, and bioactive properties, paving the way for advancements in materials science and biomedical applications.
References
Sources
- 1. Organocatalytic sequential ring-opening polymerization of cyclic ester/epoxide and N-sulfonyl aziridine: metal-free and easy access to block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Special crosslinking agents|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric synthesis involving chiral N-Benzylidenebenzenesulfonamide derivatives
Application Note: Asymmetric Synthesis Involving Chiral N-Benzylidenebenzenesulfonamide Derivatives
Executive Summary & Strategic Rationale
The
For drug development professionals, this substrate class offers two distinct strategic advantages:
-
Crystalline Stability: Unlike
-Boc or -Cbz imines, sulfonyl imines are often stable, crystalline solids that resist hydrolysis / tautomerization, simplifying purification and storage. -
Divergent Reactivity: They serve as precursors to chiral
-branched amines (via nucleophilic addition) and -amino carbonyls (via Mannich reactions), motifs ubiquitous in peptidomimetics and CNS-active agents.
This guide details two high-value protocols: Rhodium-catalyzed asymmetric arylation and Organocatalytic asymmetric Mannich reaction , followed by critical deprotection strategies.
Mechanistic Insight: The Sulfonyl Activation Mode
The sulfonyl group (
-
Electronic Activation: Lowers the LUMO energy of the
bond, increasing susceptibility to nucleophilic attack. -
Stereoelectronic Locking: The sulfonyl oxygen atoms provide secondary coordination sites for metals (e.g., Rh, Cu) or hydrogen-bond donors (e.g., thioureas, phosphoric acids), creating a rigid transition state essential for high enantioselectivity.
Visualizing the Activation Pathway
Figure 1: Mechanistic flow of asymmetric induction in sulfonyl imines. The sulfonyl group prevents enolization (common in N-acyl imines) and directs catalyst binding.
Protocol A: Rhodium-Catalyzed Asymmetric Arylation
This protocol describes the synthesis of chiral diarylmethylamines via the addition of arylboronic acids. This method is superior to Grignard/Lithium additions due to functional group tolerance (e.g., esters, nitriles).
Target: Chiral
Materials & Reagents
-
Substrate:
-Benzylidenebenzenesulfonamide (1.0 equiv). -
Nucleophile: Arylboronic acid (
, 2.0 equiv). -
Catalyst Precursor:
(3 mol%). -
Chiral Ligand:
or (6 mol%). -
Base:
(1.0 equiv) or (0.5 equiv) - Crucial for transmetallation.
Step-by-Step Procedure
-
Catalyst Formation: In a glovebox or under Argon, charge a dried Schlenk tube with
(3.0 mg, 0.0075 mmol) and (10.5 mg, 0.017 mmol). Add anhydrous Dioxane (1.0 mL) and stir at RT for 15 min to generate the active cationic Rh-species. -
Substrate Addition: Add the arylboronic acid (0.50 mmol) and
-benzylidenebenzenesulfonamide (0.25 mmol). -
Base Activation: Add
(35 L, 0.25 mmol) and (0.1 mL). Note: Water is essential to form the reactive hydroxo-Rh intermediate. -
Reaction: Heat the mixture to 60°C for 6-12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1). The sulfonamide product usually spots at
. -
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with saturated
and Brine. Dry over .[4] -
Purification: Flash chromatography on silica gel.
Expert Insight: If the reaction stalls, switch to a Rh/Diene catalyst system (e.g., Rh-chiral diene) which often shows higher turnover numbers for sterically hindered imines.
Protocol B: Organocatalytic Asymmetric Mannich Reaction
This protocol utilizes a Chiral Phosphoric Acid (CPA) to catalyze the addition of acetylacetone to the imine, yielding chiral
Target: Enantioenriched
Materials
-
Substrate:
-Benzylidenebenzenesulfonamide (0.2 mmol). -
Nucleophile: Acetylacetone (1.2 equiv).
-
Catalyst: Chiral BINOL-derived Phosphoric Acid (e.g., TRIP or (R)-CPA, 5 mol%).
-
Solvent: Mesitylene or Toluene (anhydrous).
-
Desiccant: 4Å Molecular Sieves (activated).
Step-by-Step Procedure
-
Setup: Flame-dry a reaction vial and cool under
. Add 4Å MS (50 mg). -
Charging: Add the sulfonyl imine (0.2 mmol) and Chiral Phosphoric Acid (0.01 mmol). Dissolve in Toluene (2.0 mL).
-
Initiation: Cool the system to -20°C (low temperature enhances enantioselectivity). Add acetylacetone (0.24 mmol) dropwise.
-
Incubation: Stir at -20°C for 24-48 hours.
-
Quench: Filter off molecular sieves and concentrate the filtrate directly.
-
Purification: Purify via silica gel chromatography. Caution: Avoid basic modifiers (like
) in the eluent as they may induce retro-Mannich reaction or racemization.
Deprotection Strategies (The "Exit" Strategy)
A common bottleneck in using benzenesulfonamides is the removal of the robust
| Method | Reagents | Conditions | Compatibility |
| Magnesium/Methanol | Sonication or Reflux, 2-4 h | Excellent. Chemoselective. Preserves esters/nitriles. | |
| Samarium Diiodide | THF, RT | High cost. Very mild. Good for complex substrates. | |
| Sodium Naphthalenide | DME, -78°C | Harsh. Reduces alkenes/alkynes. Use only for simple amines. | |
| Acid Hydrolysis | Reflux, 24 h | Poor. Causes racemization of |
Recommended Protocol (Mg/MeOH):
-
Dissolve the chiral sulfonamide (0.1 mmol) in anhydrous Methanol (5 mL).
-
Add Mg turnings (5-10 equiv) and a catalytic amount of iodine (one crystal) to activate the surface.
-
Sonicate the mixture. The exotherm indicates reaction initiation.
-
Once Mg is consumed and the mixture turns gray/cloudy, quench with saturated
. -
Extract the free amine with
.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of imine | Ensure solvents are anhydrous. Add 4Å MS to the reaction. |
| Low ee (<50%) | Background reaction | Lower temperature. Reduce concentration to 0.05 M. Verify ligand purity. |
| No Reaction | Catalyst poisoning | Use distilled reagents. Sulfonyl imines can bind metals too strongly; increase catalyst loading to 5-10%. |
| Product Racemization | Basic workup | Avoid strong bases during workup. The |
References
-
Rhodium-Catalyzed Asymmetric Addition to N-Sulfonyl Imines
-
Hayashi, T., & Ishigedani, M. (2000). "Rhodium-Catalyzed Asymmetric Arylation of Imines with Organostannanes." Journal of the American Chemical Society.[5]
-
Source: (Context: Mechanistic foundation for Rh-catalyzed additions).
- Note: While the snippet focuses on stannanes, the boronic acid variant (Hayashi-Miyaura)
-
-
Organocatalytic Mannich Reactions
- Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). "Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines." Organic Letters.
-
Source: [6]
-
Deprotection Methodologies
-
Radical Addition Protocols
- "Enantioselective Redox-Neutral Radical Addition of α-Imino Esters with Sulfonyl Hydrazides." Journal of the American Chemical Society (2025).
-
Source: [5]
-
General Review of N-Sulfonyl Imine Chemistry
- "Catalytic asymmetric addition of diorganozinc reagents to N-phosphinoylalkylimines.
-
Source:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric addition of diorganozinc reagents to N-phosphinoylalkylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandf.figshare.com [tandf.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Kinetic Optimization of N-Benzylidenebenzenesulfonamide Synthesis
Current Status: Operational Topic: Solvent Effects & Kinetic Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The formation of N-Benzylidenebenzenesulfonamide (an N-sulfonylimine) via the condensation of benzenesulfonamide and benzaldehyde is a classic equilibrium-driven reaction. Unlike standard Schiff base formation with electron-rich amines, sulfonamides are poor nucleophiles due to the electron-withdrawing sulfonyl group (
Consequently, the reaction rate (
-
Nucleophilic Activation: How well the solvent stabilizes the transition state vs. the ground state (dielectric effects).
-
Water Management: The solvent's ability to remove the byproduct water (azeotropic capability) to drive the equilibrium (
) forward.
This guide provides a technical breakdown of solvent selection, troubleshooting workflows, and optimized protocols.
Module 1: Diagnostic Flowchart
Issue: "My reaction is too slow or yielding < 50%." Action: Use the logic tree below to identify the solvent-based bottleneck.
Figure 1: Diagnostic logic for identifying solvent-mediated kinetic bottlenecks in N-sulfonylimine synthesis.
Module 2: Solvent Selection & Kinetic Impact
The choice of solvent fundamentally alters the energy landscape of this reaction. The table below summarizes the kinetic and thermodynamic trade-offs for common solvents.
Comparative Solvent Performance Data
| Solvent | Dielectric Constant ( | Kinetic Rate Impact | Water Removal | Recommendation |
| Acetonitrile (MeCN) | 37.5 | High. Stabilizes the polar transition state (zwitterionic intermediate) without strongly solvating the sulfonamide nucleophile. | Poor (Requires molecular sieves) | Best for Kinetics (Fastest rate at moderate temp) [1]. |
| Toluene | 2.38 | Low. Non-polar nature does not stabilize the charged intermediate. | Excellent. Forms azeotrope with water (85°C). | Best for Scale-up (Drives equilibrium via Dean-Stark) [2]. |
| Ethanol (EtOH) | 24.5 | Very Low. H-bonding solvates the sulfonamide nitrogen, reducing its nucleophilicity. | Poor. Hard to drive equilibrium. | Not Recommended (Often leads to hydrolysis). |
| Dichloromethane (DCM) | 8.93 | Moderate. Good solubility for reactants. | Moderate. Can be used with chemical drying agents (e.g., | Good for Lab Scale (Easy workup) [3]. |
Deep Dive: The "Protic Solvent Trap"
Why avoid Ethanol? Researchers often default to ethanol for Schiff base formation. However, for sulfonamides, protic solvents form hydrogen bonds with the sulfonyl oxygens and the amine protons.
-
Effect: This "cages" the nucleophile, significantly raising the activation energy (
) for the initial attack on the aldehyde. -
Result: Reaction times extend from hours to days, often resulting in equilibrium stalling.
Module 3: Optimized Experimental Protocols
Choose the protocol that matches your available equipment and scale.
Protocol A: Kinetic Method (High Throughput/Small Scale)
Best for: Rapid synthesis of derivatives, screening conditions.
-
Reactants: Equimolar Benzenesulfonamide (1.0 equiv) + Benzaldehyde (1.0 equiv).
-
Solvent: Acetonitrile (MeCN) (0.5 M concentration).
-
Catalyst: 5-10 mol%
-Toluenesulfonic acid ( -TsOH) or Amberlyst-15. -
Dehydration: Add activated 4Å Molecular Sieves (200 mg per mmol).
-
Conditions: Reflux (82°C) for 2–4 hours.
-
Workup: Filter off sieves while hot. Evaporate solvent.[1] Recrystallize from dry EtOAc/Hexane.
-
Note: MeCN provides the fastest conversion due to favorable dielectric stabilization of the intermediate [1].
-
Protocol B: Thermodynamic Method (Scale-Up)
Best for: Gram-scale synthesis where yield is prioritized over speed.
-
Reactants: Benzenesulfonamide (1.0 equiv) + Benzaldehyde (1.1 equiv).
-
Solvent: Toluene (0.2 M concentration).
-
Apparatus: Flask equipped with a Dean-Stark trap and reflux condenser.
-
Catalyst: 5 mol%
-TsOH. -
Conditions: Vigorous reflux (110°C) until water collection ceases (approx. 4–8 hours).
-
Workup: Cool to RT. The product often precipitates directly. If not, remove toluene in vacuo.
Module 4: Frequently Asked Questions (FAQ)
Q1: I see a white precipitate forming, but the yield is low. What is it?
-
A: This is likely the unreacted sulfonamide . In non-polar solvents like toluene, the sulfonamide is less soluble than the aldehyde. If the reaction temperature isn't high enough, the sulfonamide precipitates out before reacting.
-
Fix: Ensure vigorous reflux or add a small amount of cosolvent (e.g., 5% DMF) if using Toluene.
-
Q2: Why does my product turn back into starting material during column chromatography?
-
A: N-Sulfonylimines are highly susceptible to hydrolysis . Silica gel is slightly acidic and contains adsorbed water, which can reverse the reaction.
-
Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexane to neutralize acidity, or use neutral Alumina (
) instead of silica [4].
-
Q3: Can I use water as a solvent (Green Chemistry)?
-
A: Generally, no . Water is the byproduct; adding it drives the reverse reaction (hydrolysis).
-
Exception: You can use surfactant-type catalysts (e.g., DBSA) in water, which form hydrophobic micelles where the reaction occurs, excluding water locally. However, this requires specialized optimization.
-
Q4: How does the Hammett substituent effect apply here?
-
A: Electron-withdrawing groups (EWGs) on the aldehyde (e.g.,
-Nitrobenzaldehyde) increase electrophilicity, accelerating the rate. EWGs on the sulfonamide decrease nucleophilicity, slowing the rate. Solvent polarity effects are more pronounced when the reactants have mismatched electronic demands.
References
-
Rezaei, R. et al. (2012). "The effect of various solvents on the reaction of benzenesulfonamide with benzaldehyde." ResearchGate.
-
Coste, A., Couty, F., & Evano, G. (2010).[1] "Synthesis of N-Sulfonylimines." Organic Syntheses, 87, 231.[1]
-
Davis, F. A. et al. (2011). "Synthesis of N-Sulfonylimines using Dehydrating Agents." Journal of Organic Chemistry.
-
Lassalas, P. et al. (2023). "Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines: crucial role of Al2O3." RSC Advances.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 4. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the scale-up of N-Benzylidenebenzenesulfonamide production
Technical Support Center: N-Benzylidenebenzenesulfonamide Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of N-Benzylidenebenzenesulfonamide. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions during the production of this versatile imine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of scaling this synthesis from the benchtop to larger-scale production.
Reaction Overview: The Chemistry of Imine Formation
N-Benzylidenebenzenesulfonamide is synthesized through the condensation reaction of benzenesulfonamide and benzaldehyde. This reaction is a classic example of imine formation, a reversible process that involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.
The overall reaction is as follows:
C₆H₅SO₂NH₂ (Benzenesulfonamide) + C₆H₅CHO (Benzaldehyde) ⇌ C₆H₅SO₂N=CHC₆H₅ (N-Benzylidenebenzenesulfonamide) + H₂O
Understanding the mechanism is crucial for troubleshooting, as each step presents potential challenges, especially during scale-up.
Caption: Reaction mechanism for the synthesis of N-Benzylidenebenzenesulfonamide.
Troubleshooting Guide & FAQs
This section addresses specific problems that can arise during the scale-up of N-Benzylidenebenzenesulfonamide synthesis.
Q1: My reaction yield is significantly lower on a larger scale compared to my benchtop experiments. What are the likely causes and how can I fix this?
This is a common issue when moving from small to large-scale synthesis. The drop in yield can typically be attributed to several factors related to the principles of chemical engineering and reaction kinetics.
Potential Causes & Solutions:
-
Inefficient Water Removal: The formation of N-Benzylidenebenzenesulfonamide is a reversible reaction.[1][2][3] Water produced as a byproduct can hydrolyze the imine product back to the starting materials, shifting the equilibrium to the left and reducing your yield.
-
Solution: On a larger scale, the surface area to volume ratio decreases, making azeotropic distillation with a standard Dean-Stark trap less efficient. Ensure your solvent (e.g., toluene) is refluxing vigorously to carry water into the trap.[4] You may need a larger or more efficient Dean-Stark apparatus. Alternatively, consider adding a chemical drying agent like activated 4Å molecular sieves to the reaction mixture to sequester water as it forms.[2][4][5]
-
-
Poor Mixing and Heat Transfer: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration.[6][7] This can promote side reactions or prevent the reactants from coming into contact effectively.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring for larger volumes to ensure the mixture is homogeneous. Monitor the internal temperature of the reaction, not just the heating mantle temperature, to get an accurate reading.[6]
-
-
Reaction Time: A reaction that is complete in 4 hours on a 1-gram scale may require a longer time on a 1-kilogram scale due to slower heat and mass transfer.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until no further consumption of the limiting reagent is observed.[8]
-
-
Purification Losses: Isolating the product from a larger volume can lead to greater proportional losses during filtration, washing, and recrystallization.
-
Solution: Optimize your purification protocol. For recrystallization, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[4] Consider a multi-step washing procedure for the crude solid to remove impurities before the final recrystallization.
-
Q2: The reaction has stalled, or the rate is extremely slow. Why is this happening?
A stalled reaction is often a sign that a critical condition is not being met at the larger scale.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: If you are using an acid catalyst, such as Amberlyst 15 or p-toluenesulfonic acid, its concentration may be too low relative to the total volume.[2][4]
-
Solution: Maintain the same catalyst loading (mol%) as in your small-scale experiment. Ensure the catalyst is evenly dispersed throughout the reaction mixture through efficient stirring.
-
-
Low Reaction Temperature: The internal temperature of a large reaction vessel may be lower than the external heat source indicates, especially during the initial heating phase.
-
Solution: Use a calibrated thermometer placed directly in the reaction mixture. Ensure your heating system is adequately sized for the vessel volume to maintain the target reflux temperature.
-
-
Quality of Reagents: The purity of starting materials is critical. Benzaldehyde, for instance, can oxidize to benzoic acid upon storage.[4]
-
Solution: Use freshly distilled benzaldehyde for the reaction.[4] Verify the purity of your benzenesulfonamide.
-
Q3: My final product is contaminated with starting materials and other impurities. How can I improve its purity?
Purity issues often stem from an incomplete reaction or the formation of side products.
Potential Causes & Solutions:
-
Incomplete Reaction: As mentioned, this can be due to insufficient reaction time, poor mixing, or inefficient water removal.
-
Solution: Address the root causes outlined in Q1 and Q2. Driving the reaction to completion is the first step to a pure product.
-
-
Side Reactions: Although this reaction is generally clean, high temperatures or prolonged reaction times can lead to decomposition or other side reactions.
-
Solution: Avoid excessive heating. Once the reaction is complete by TLC, proceed with the workup promptly.
-
-
Ineffective Purification: The chosen recrystallization solvent may not be optimal for rejecting specific impurities.
-
Solution: A common and effective method for purifying N-Benzylidenebenzenesulfonamide is recrystallization from a mixture of ethyl acetate and pentane or hexane.[4] Dissolve the crude product in a minimal amount of warm ethyl acetate, then slowly add pentane until the solution becomes cloudy. Allow it to cool slowly to form pure crystals. Washing the filtered solid with cold pentane will help remove any residual soluble impurities.[4]
-
Caption: A logical workflow for troubleshooting common scale-up issues.
Data & Protocols
Table 1: Key Reaction Parameters for Scale-Up
| Parameter | Lab Scale (10g Benzaldehyde) | Pilot Scale (1kg Benzaldehyde) | Key Considerations for Scale-Up |
| Benzenesulfonamide | ~15.8 g (1.05 eq) | ~1.58 kg (1.05 eq) | Maintain a slight excess of the less expensive reagent. |
| Benzaldehyde | 10 g (1.0 eq) | 1.0 kg (1.0 eq) | Use freshly distilled to avoid benzoic acid impurity.[4] |
| Catalyst (Amberlyst 15) | ~0.2 g | ~20 g | Ensure catalyst is not physically degraded. |
| Solvent (Toluene) | ~150 mL | ~15 L | Volume should be sufficient for good stirring and reflux. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Crucial for maintaining homogeneity and heat transfer.[6] |
| Heating | Heating Mantle | Jacketed Reactor / Heating Mantle | Monitor internal temperature.[6] |
| Reaction Time | ~12-16 hours | 16-24 hours (monitor by TLC) | Do not rely on time alone; confirm completion analytically. |
| Expected Yield (Crude) | 85-95% | 80-90% | A slight drop in yield is common on scale-up. |
Detailed Experimental Protocol (Adapted from Organic Syntheses)
This protocol is a robust starting point for the synthesis of N-Benzylidenebenzenesulfonamide.[4]
Materials:
-
Benzenesulfonamide (1.05 equivalents)
-
Benzaldehyde (1.00 equivalent, freshly distilled)
-
Amberlyst 15 ion-exchange resin (or other suitable acid catalyst)
-
Linde 5A powdered molecular sieves (optional, but recommended for scale-up)
-
Toluene (Anhydrous)
-
Ethyl Acetate (for recrystallization)
-
Pentane or Hexane (for recrystallization and washing)
Procedure:
-
Reaction Setup: In a round-bottom flask (or reactor) of appropriate size, equipped with an overhead mechanical stirrer, a reflux condenser, and a Dean-Stark trap, add benzenesulfonamide, Amberlyst 15 catalyst, and molecular sieves (if used).[4]
-
Addition of Reagents: Add anhydrous toluene to the flask, followed by the freshly distilled benzaldehyde.[4]
-
Reaction: Begin vigorous stirring and heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 16-24 hours for larger scales).[4] Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst and molecular sieves. Wash the filtered solids with a small amount of toluene.
-
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.[4]
-
Purification: Dissolve the crude solid in a minimum amount of warm ethyl acetate. While the solution is still warm, slowly add pentane until a slight turbidity persists. Allow the solution to cool to room temperature, and then in an ice bath, to induce crystallization.
-
Final Steps: Collect the colorless crystalline product by vacuum filtration, wash the filter cake with a small amount of cold pentane, and air-dry.[4] A typical melting point for the pure product is 78-80°C.[4][9]
Safety Considerations
Scaling up any chemical reaction introduces new safety challenges that must be addressed.[6][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and gloves.[10][11][12]
-
Exothermic Potential: While this reaction is not violently exothermic, the potential for thermal runaway increases with scale due to the decreased surface-area-to-volume ratio.[7] Ensure a cooling bath (e.g., ice-water) is on standby.
-
Solvent Handling: Toluene is flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Emergency Preparedness: Ensure you know the location of the nearest safety shower, eyewash station, and fire extinguisher. Have a plan for quenching the reaction in an emergency.[10]
References
- Zajac, W. W., et al. (1994). N-Benzylidenebenzenesulfonamide as a Benzaldehyde Equivalent in the Knoevenagel Reaction.
- Davis, F. A., et al. (1988). (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses, 66, 203.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. GVSU McNair Scholars Journal, 24(1), Article 6.
- ChemInform (2010). ChemInform Abstract: N-Benzylidenebenzenesulfonamide as a Benzaldehyde Equivalent in the Knoevenagel Reaction. ChemInform, 25(42).
- Jiang, H., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 535-539.
- Coste, A., et al. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
- ResearchGate.
- Tian, S-K., et al. (2010). Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes. Organic Letters, 12(17), 3832-3835.
- Scribd.
- Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions.
- A-Z Chemicals. What are the Health and Safety Guidelines for Using Amines?
- Organic Chemistry Portal. Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes.
- Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
- International Journal of Research in Basic and Applied Sciences.
- ResearchGate.
- Loughrey, B. T., et al. (2010). 4-(Benzylideneamino)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131.
- Li, Y., et al. (2020). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 25(18), 4252.
- Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
- Masár, M., et al. (2021). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Methodical letter.
- Misra, J. K. (2005). Spotlight 409: 2-Sulfonyl-3-phenyloxaziridine (Davis Reagent). Synlett, 2005(3), 543-544.
- Moody, C. J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1341-1341.
- Google Patents. (2019).
- Angeli, A., et al. (2019). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 20(23), 5891.
- Organic Chemistry Portal.
- Sigma-Aldrich. N-Benzylidenebenzenesulfonamide 97.
- ResearchGate. (2018, February 9). Problem in synthesis of imine?
- Creary, X. (1990). PHENYLDIAZOMETHANE. Organic Syntheses, 64, 207.
- Chemistry LibreTexts. (2020, July 2). 21.
- ResearchGate.
- Chem-Impex. N-Benzylidenebenzenesulfonamide.
- OperaChem. (2024, October 21).
- Yung, D. K., et al. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences, 66(7), 1009-1012.
- Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- Google Patents. (2016). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
- ResearchGate. (2020, October 31). (PDF)
- Journal of Materials Chemistry B.
- The Brønsted Acid-Catalyzed Direct Aza-Darzens Synthesis of N-Alkyl cis-Aziridines.
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Validation & Comparative
Spectroscopic data comparison of synthesized N-Benzylidenebenzenesulfonamide with literature values
Content Type: Technical Comparison & Validation Guide
Subject:
Executive Summary
This guide provides an objective spectroscopic comparison between synthesized
Critical Analysis: The synthesis of this compound is thermodynamically unfavorable due to the low nucleophilicity of the sulfonamide nitrogen and the reversibility of the condensation.[2] Successful synthesis is defined not just by yield, but by the absence of hydrolysis products (benzaldehyde and benzenesulfonamide) in the final spectra.[2]
Key Validation Marker: The appearance of a diagnostic singlet in the 9.0–9.1 ppm range (
Synthesis Methodology: The "Dry" Standard
To ensure a valid comparison with literature values, the synthesis must prioritize water removal to drive the equilibrium (Le Chatelier’s principle).[2]
Recommended Protocol: Acid-Catalyzed Dehydration
Note: While modern catalyst-free methods exist using dehydrating agents like
Reagents:
-
Benzenesulfonamide (1.0 eq)[2]
-
Benzaldehyde (1.05 eq)[2]
-
-Toluenesulfonic acid (
-TsOH), cat.[2] (0.05 eq)[2] -
Solvent: Toluene or Xylene (Anhydrous)[2]
Workflow:
-
Reflux: Combine reagents in a round-bottom flask attached to a Dean-Stark trap. Reflux until water collection ceases (approx. 4–6 hours).[2]
-
Isolation: Cool to room temperature. The product often crystallizes directly from the solution.[2]
-
Purification: Filter the solid. Recrystallize rapidly from dry ethanol or toluene/hexane.[2] Avoid wet solvents.
-
Drying: Vacuum dry over
to remove trace moisture.[2]
Workflow Visualization
Figure 1: Step-by-step synthesis workflow emphasizing water removal.
Spectroscopic Data Comparison
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides the quickest assessment of reaction completion.[2] The formation of the imine bond (
| Functional Group | Experimental Target (cm⁻¹) | Literature Consensus (cm⁻¹) | Validation Note |
| N-H Stretch | Absent | 3200–3360 (Starting Material) | CRITICAL: Presence indicates incomplete reaction or hydrolysis. |
| C=N Stretch | 1605–1615 | 1590–1620 | Strong, sharp band.[2] Often overlaps with aromatic |
| SO₂ (Asym) | 1315–1330 | 1300–1350 | Characteristic sulfonyl stretch.[2] |
| SO₂ (Sym) | 1150–1165 | 1140–1180 | Characteristic sulfonyl stretch.[2] |
| C-H (Aromatic) | 3050–3080 | 3000–3100 | Weak intensity.[2] |
Application Insight: If you observe a broad peak around 3300 cm⁻¹, do not proceed to NMR. Re-dry or re-crystallize the product.[2]
B. Nuclear Magnetic Resonance ( H NMR)
Solvent choice is critical.[2] Use anhydrous
| Proton Environment | Experimental Target (ppm) | Multiplicity | Literature Range (ppm) | Interpretation |
| -CH=N- (Imine) | 9.02 | Singlet (1H) | 8.80 – 9.10 | Diagnostic Peak. Significantly downfield due to the electron-withdrawing |
| Aromatic (Ortho) | 7.95 – 8.05 | Multiplet (2H) | 7.90 – 8.10 | Protons ortho to the sulfonyl group.[2] |
| Aromatic (Other) | 7.40 – 7.70 | Multiplet (8H) | 7.35 – 7.75 | Overlapping signals from both phenyl rings.[2] |
| -CHO (Aldehyde) | Absent | Singlet | ~10.0 | Impurity Flag: Indicates hydrolysis (starting material).[2] |
Data Correlation: The chemical shift of the azomethine proton (9.0 ppm) is higher than typical alkyl imines (8.2–8.5 ppm) due to the strong electron-withdrawing nature of the benzenesulfonyl moiety.[2]
C. Physical Properties
| Property | Experimental Target | Literature Value | Source |
| Melting Point | 79 – 81 °C | 78 – 81 °C | Sigma-Aldrich / RSC |
| Appearance | White crystalline solid | White needles/powder |
Mechanistic & Troubleshooting Guide
Understanding the mechanism explains the common failure modes (low yield or impure spectra).[2] The reaction proceeds via a hemiaminal intermediate which is unstable.[2]
Reaction Mechanism
Figure 2: Reaction mechanism highlighting the reversible hydrolysis pathway.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| NMR shows peak at 10.0 ppm | Hydrolysis has occurred. | The product reverted to benzaldehyde.[2] Ensure NMR solvent is 100% dry (filter through basic alumina if necessary).[2] |
| IR shows broad peak at 3400 cm⁻¹ | Residual moisture or unreacted sulfonamide.[2] | Recrystallize from dry toluene.[2] Dry under high vacuum.[2] |
| Low Yield (<50%) | Inefficient water removal.[2] | Check Dean-Stark trap efficiency or switch to Molecular Sieves (4Å) method. |
References
-
Sigma-Aldrich. N-Benzylidenebenzenesulfonamide Product Sheet. CAS 13909-34-7.[3][4] Link
-
Lichtenberger, J., et al. Bull.[2] Soc. Chim. Fr. (1955).[2] Synthesis of N-sulfonyl imines via acid catalysis.
-
McKay, W.R., et al. J. Chem. Soc., Perkin Trans.[2] 1. (1981).[2] Spectroscopic characterization of sulfonyl imines. Link[2]
-
Reich, H.J. Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison. (Standard reference for chemical shifts). Link
-
Dinesh, K., et al. "Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines". RSC Advances, 2023.[2] (Comparison for modern vs. classic methods). Link
Sources
Benchmarking the antioxidant activity of N-Benzylidenebenzenesulfonamide derivatives against standards
Executive Summary
This technical guide outlines the rigorous benchmarking of N-Benzylidenebenzenesulfonamide derivatives —a hybrid pharmacophore combining a sulfonamide moiety with an azomethine (Schiff base) linker. While sulfonamides are traditionally recognized for antibacterial and carbonic anhydrase inhibitory effects, the incorporation of the azomethine group (
This guide provides a standardized framework for evaluating these compounds against industry-standard antioxidants (Ascorbic Acid, Trolox, and BHT), ensuring data reproducibility and mechanistic clarity for drug development applications.
Chemical Context & Rationale
The antioxidant efficacy of N-Benzylidenebenzenesulfonamide derivatives relies on two structural pillars:
-
The Azomethine Linker (
): The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding or electron transfer, stabilizing reactive species. -
Substituent Effects: The core sulfonamide scaffold acts as a stable carrier, while the "business end"—the benzylidene ring—dictates the scavenging capacity. Electron-Donating Groups (EDGs) like hydroxyl (
) and methoxy ( ) are critical for lowering the Bond Dissociation Enthalpy (BDE) of the active hydrogens, facilitating Hydrogen Atom Transfer (HAT).
Mechanistic Pathway & Synthesis
The following diagram illustrates the synthesis of the scaffold and the proposed radical scavenging mechanism.
Figure 1: Synthesis of the sulfonamide Schiff base scaffold and its subsequent interaction with free radicals via HAT or SET mechanisms.
Benchmarking Strategy
To validate the antioxidant activity of new derivatives, a multi-assay approach is required to account for different neutralization mechanisms.
| Parameter | Primary Standard: Ascorbic Acid | Secondary Standard: Trolox | Synthetic Standard: BHT |
| Solubility | Water/Methanol | Ethanol/DMSO | Ethanol/Organic Solvents |
| Mechanism | Rapid H-Atom Donor | H-Atom Donor (Vitamin E analog) | Sterically hindered H-donor |
| Use Case | Benchmarking high-potency polar derivatives | Benchmarking lipophilic derivatives | Comparing synthetic stability |
Recommended Assay Selection
-
DPPH Assay (Primary): Measures the ability to scavenge stable radicals via Hydrogen Atom Transfer (HAT). Essential for initial screening.
-
FRAP Assay (Secondary): Measures the ability to reduce ferric ions (
) to ferrous ions ( ) via Single Electron Transfer (SET). This confirms if the compound acts as a reducing agent.
Experimental Protocols
Note on Scientific Integrity: All assays must be performed in triplicate. Fresh preparation of radical solutions is non-negotiable due to their instability.
Protocol A: DPPH Radical Scavenging Assay
Objective: Determine the
Reagents:
-
Methanol (HPLC Grade)
-
Test Compounds (Stock:
in DMSO) -
Standard (Ascorbic Acid)
Workflow:
-
Preparation: Prepare a
solution of DPPH in methanol. Protect from light immediately (wrap flask in aluminum foil). -
Dilution: Prepare serial dilutions of the test compound (
to ). -
Reaction:
-
Add
of test compound solution to a test tube. -
Add
of the DPPH solution. -
Control:
Methanol +ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> DPPH.[5] -
Blank:
test compound + Methanol (to correct for compound color).
-
-
Incubation: Vortex vigorously and incubate in the dark at room temperature (
) for 30 minutes . -
Measurement: Read absorbance at 517 nm .
Calculation:
Plot concentration (x-axis) vs. % Inhibition (y-axis) to derive
Protocol B: Ferric Reducing Antioxidant Power (FRAP)
Objective: Quantify the reducing potential compared to
Reagents:
Workflow:
-
FRAP Reagent: Mix Acetate Buffer : TPTZ :
in a 10:1:1 ratio. Warm to . -
Reaction:
-
Incubation: Incubate at
for 30 minutes in the dark. -
Measurement: Read absorbance at 593 nm . Increased absorbance indicates higher reducing power.
Data Analysis & Interpretation
Representative Benchmarking Data
The following table illustrates typical
| Compound ID | Substituent (R) | DPPH | FRAP Value ( | Interpretation |
| Standard | Ascorbic Acid | 4.50 | High | Benchmark |
| Standard | Trolox | 6.20 | High | Lipophilic Benchmark |
| Target-1 | Low | Inactive scaffold | ||
| Target-2 | Moderate | Active (Phenolic H-donor) | ||
| Target-3 | High | Potent (Catechol moiety) | ||
| Target-4 | Negligible | Inactive (EWG destabilizes radical) |
Structure-Activity Relationship (SAR) Insights
-
Electron Donating Groups (EDGs): Derivatives with
or at the para or ortho positions of the benzylidene ring show the highest activity. The motif (catechol) typically rivals Ascorbic Acid due to resonance stabilization of the phenoxy radical [1, 5]. -
Electron Withdrawing Groups (EWGs): Substituents like
or generally abolish antioxidant activity by increasing the BDE of the remaining protons, making the compound unable to quench radicals [3]. -
The Azomethine Bridge: While the
group provides some resonance, it is insufficient on its own. It acts as a conduit, transmitting electronic effects from the aromatic ring to the radical site [2].
Visualizing the Benchmarking Workflow
Figure 2: The operational workflow for benchmarking derivatives, moving from solubilization to parallel assay execution and statistical comparison.
References
-
Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Source: MDPI (Molecules), 2023. URL:[Link]
-
Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry), 2020. URL:[Link][6]
-
Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. Source: Royal Society of Chemistry (RSC Advances), 2024. URL:[Link]
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Source: NIH (PubMed Central), 2014. URL:[Link]
-
Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. Source: MDPI (Molecules), 2014. URL:[Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity [mdpi.com]
Comparative study of N-Benzylidenebenzenesulfonamide and other Schiff bases in organic reactions
A Comparative Guide to N-Benzylidenebenzenesulfonamide and Other Schiff Bases in Organic Reactions
This guide provides an in-depth comparative analysis of N-Benzylidenebenzenesulfonamide, a representative N-sulfonyl imine, and other classical Schiff bases, such as N-benzylideneaniline (an N-aryl imine). We will explore their synthesis, electronic properties, and differential reactivity in key organic transformations, offering researchers, scientists, and drug development professionals a clear understanding of their respective strengths and applications.
Introduction: A Tale of Two Imines
Schiff bases, or azomethines, are a cornerstone of organic synthesis, defined by the presence of a carbon-nitrogen double bond (C=N).[1] Their versatility stems from the ease of their synthesis and the ability to tune their steric and electronic properties by modifying the substituents on both the carbon and nitrogen atoms.[2] This guide focuses on a critical distinction: the nature of the group attached to the imine nitrogen.
-
N-Aryl/Alkyl Schiff Bases: These are classical imines, typically formed from anilines or aliphatic amines. N-benzylideneaniline is a prime example, where the nitrogen is part of an aromatic system. These compounds are generally stable and serve as versatile intermediates and ligands in coordination chemistry.[3][4]
-
N-Sulfonyl Schiff Bases (N-Sulfonyl Imines): In this class, the nitrogen atom is attached to a sulfonyl group (e.g., benzenesulfonyl or p-toluenesulfonyl). N-Benzylidenebenzenesulfonamide is the archetypal member. The powerful electron-withdrawing nature of the sulfonyl group renders the C=N bond significantly more electrophilic and alters the basicity of the imine nitrogen compared to its N-aryl counterparts.[5][6] This fundamental electronic difference dictates their unique reactivity profile, making them highly valuable for specific synthetic applications.[7]
This guide will dissect these differences through a comparative study, focusing on synthesis protocols and performance in cycloaddition reactions.
Synthesis: A Comparative Workflow
The synthesis of both N-aryl and N-sulfonyl imines proceeds via the condensation of an aldehyde with a primary amine or a sulfonamide. However, the reaction conditions and workup procedures reflect the different properties of the starting materials and products.
Experimental Protocols
Protocol 1: Synthesis of N-Benzylidenebenzenesulfonamide (An N-Sulfonyl Imine)
This protocol is adapted from established procedures for the condensation of aldehydes with sulfonamides.[8]
-
Reactants: Benzaldehyde (1.0 eq.), Benzenesulfonamide (1.0 eq.), Toluene (as solvent), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or dehydrating agent like molecular sieves.
-
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzenesulfonamide (0.50 mol), benzaldehyde (0.50 mol), and toluene (500 mL).
-
Add powdered 5Å molecular sieves (150 g) to act as a dehydrating agent.[8]
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap.
-
After several hours (typically 4-6 hours, or until no more water is collected), allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the molecular sieves.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure N-Benzylidenebenzenesulfonamide. The 1H NMR spectrum should show a characteristic singlet for the imine proton (CH=N) around δ 9.05 ppm.[8]
-
Protocol 2: Synthesis of N-Benzylideneaniline (An N-Aryl Imine)
This is a classic, often solvent-free, condensation reaction that proceeds rapidly.[9][10]
-
Reactants: Freshly distilled Benzaldehyde (1.0 eq.) and freshly distilled Aniline (1.0 eq.).
-
Procedure:
-
In a round-bottomed flask, add benzaldehyde (1.0 mol) and, with rapid stirring, add aniline (1.0 mol).[9]
-
A spontaneous reaction occurs, characterized by the evolution of heat and the separation of water. No external heating or catalyst is typically required.
-
Allow the mixture to stand for approximately 15 minutes to ensure the reaction goes to completion.
-
Pour the mixture into 95% ethanol (approx. 165 mL for a 1 mole scale reaction) with vigorous stirring.[9]
-
Crystallization should begin within a few minutes. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry.
-
Further purification can be achieved by recrystallization from 85% ethanol to yield pure N-Benzylideneaniline.[9]
-
Causality Behind Experimental Choices
The difference in protocols is rooted in the nucleophilicity of the nitrogen atom. Aniline is a relatively strong nucleophile, allowing for a rapid, uncatalyzed reaction with the electrophilic carbonyl carbon of benzaldehyde.[9] In contrast, the nitrogen of benzenesulfonamide is significantly less nucleophilic due to the delocalization of its lone pair onto the adjacent electron-withdrawing sulfonyl group. This reduced reactivity necessitates harsher conditions—heating at reflux and the use of a dehydrating agent (Dean-Stark trap or molecular sieves)—to drive the equilibrium towards the imine product by removing the water byproduct.[8]
Comparative Reactivity in Cycloaddition Reactions: A Case Study of the Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, where an imine acts as the dienophile, is a powerful tool for constructing nitrogen-containing six-membered rings.[11] The choice between an N-sulfonyl imine and an N-aryl imine has profound mechanistic implications for this transformation.
The Electronic Divide
The reactivity of the imine as a dienophile is governed by its Lowest Unoccupied Molecular Orbital (LUMO) energy. A lower LUMO energy makes the imine more electrophilic and a better dienophile, especially in normal-electron-demand Diels-Alder reactions.
-
N-Benzylidenebenzenesulfonamide: The electron-withdrawing sulfonyl group significantly lowers the LUMO energy of the C=N bond. This makes N-sulfonyl imines highly reactive, "activated" dienophiles that can readily engage with a wide range of dienes.[6][7]
-
N-Benzylideneaniline: The N-aryl group is less electron-withdrawing than a sulfonyl group. Consequently, N-aryl imines are less reactive dienophiles and often require Lewis acid catalysis to lower their LUMO energy sufficiently for the cycloaddition to proceed.[11]
Another key difference is the basicity of the imine nitrogen. N-aryl imines are basic enough to be protonated or coordinated by a Lewis acid. In contrast, N-sulfonyl imines are significantly less basic. This suppressed basicity prevents the typical acid-catalyzed enolate formation pathways and opens the door for base-mediated catalytic cycles.[5]
Performance Comparison in a Hypothetical Aza-Diels-Alder Reaction
While a direct side-by-side experimental comparison in a single publication is scarce, we can construct a data-supported comparison based on established reactivity principles from multiple sources.[5][11][12][13] Consider the reaction with a moderately reactive diene like cyclopentadiene.
| Parameter | N-Benzylidenebenzenesulfonamide (N-Sulfonyl) | N-Benzylideneaniline (N-Aryl) | Rationale & Supporting Evidence |
| Catalyst Required | Often none (thermal) or base-catalyzed.[5] | Lewis Acid (e.g., ZnCl₂, TiCl₄) required.[11] | The sulfonyl group activates the imine sufficiently, making it reactive without Lewis acid assistance. In contrast, the N-aryl imine requires Lewis acid coordination to the nitrogen to lower the LUMO energy and increase electrophilicity.[5][11] |
| Typical Reaction Temp. | 25 - 80 °C | 0 °C to room temperature (with catalyst) | Thermal reactions of N-sulfonyl imines are common. Lewis-acid catalyzed reactions of N-aryl imines can often be run at lower temperatures. |
| Expected Yield | Good to Excellent | Moderate to Good | N-sulfonyl imines are highly efficient dienophiles, often leading to high yields.[12] Yields for N-aryl imines are highly dependent on the efficiency of the Lewis acid catalyst. |
| Stereoselectivity | High (often endo) | Variable, catalyst-dependent | In concerted pathways, stereoselectivity is often high. Asymmetric versions using chiral Lewis acids have been developed for N-sulfinyl dienophiles, a related class, showing high enantioselectivity (up to 98% ee).[13] For N-aryl imines, the stereochemical outcome is controlled by the chiral environment of the catalyst. |
| Side Reactions | Generally clean cycloaddition. | Polymerization of diene, hydrolysis of imine. | The need for a strong Lewis acid with N-aryl imines can sometimes catalyze side reactions, especially with sensitive dienes. The stability and defined reactivity of N-sulfonyl imines often lead to cleaner reactions.[6] |
Conclusion and Outlook
N-Benzylidenebenzenesulfonamide and N-benzylideneaniline, while both classified as Schiff bases, represent two distinct classes of reagents with divergent reactivity profiles. The choice between them is a critical decision in synthetic design.
-
N-benzylideneaniline and its N-aryl/alkyl analogues are workhorses of synthesis, ideal for reactions requiring a moderately reactive, basic imine, and are foundational ligands for catalysis.[14]
-
N-Benzylidenebenzenesulfonamide and other N-sulfonyl imines are specialized, highly electrophilic synthons. Their electron-deficient nature makes them exceptional partners in cycloaddition and nucleophilic addition reactions where traditional imines fail or require harsh activation.[5][6] Their suppressed basicity also unlocks unique, base-mediated catalytic pathways.
For the researcher designing a synthetic route, the N-sulfonyl group should be viewed as a powerful activating group for the imine functionality. When high electrophilicity and clean cycloaddition chemistry are paramount, N-Benzylidenebenzenesulfonamide and its derivatives are the superior choice. Future research will likely continue to exploit the unique electronic properties of N-sulfonyl imines in developing novel asymmetric catalytic transformations.
References
-
Davis, F. A., et al. (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses. Available at: [Link]
-
Bigelow, L. A., & Eatough, H. BENZALANILINE. Organic Syntheses. Available at: [Link]
-
Gebru, K. A., & Chaubey, A. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10). Available at: [Link]
- Kumar, S., et al. (2013). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1533-1541.
-
Aşcı, Ü., et al. (2025). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. ACS Omega. Available at: [Link]
- Biegasiewicz, K. F., et al. (2012). Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Beilstein Journal of Organic Chemistry, 8, 1814–1818.
- Huang, X., & Studer, A. (2023). Photosensitized [4+2]‐ and [2+2]‐Cycloaddition Reactions of N‐Sulfonylimines.
- Piacquadio, P., et al. (2024).
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- Patel, K. D., & Patel, K. D. (2014). A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. International Journal of Research in Advent Technology, 2(4), 384-388.
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ResearchGate. (n.d.). [4+2] and [2+2]‐Cycloadditions. [Scientific Diagram]. Retrieved from [Link]
- Malav, R., & Ray, S. (2025). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances.
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Martin, C., & Curran, D. P. (2015). Fates of imine intermediates in radical cyclizations of N-sulfonylindoles and ene-sulfonamides. PMC. Available at: [Link]
- Daneal, R. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Journal of Chemical and Pharmaceutical Research, 16(12), 1-2.
- Laws, S. W., et al. (2017). Diastereoselective Base-Catalyzed Formal [4 + 2] Cycloadditions of N-Sulfonyl Imines and Cyclic Anhydrides. Organic Letters, 19(10), 2466–2469.
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Huang, X., & Studer, A. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. PMC. Available at: [Link]
- Laws, S. W., & Johnson, J. S. (2025). Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. Organic Letters.
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PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Available at: [Link]
- Celik, C. (2017). N-Sulfonyl Imines - Useful Synthons in Stereoselective Organic Synthesis.
- Al-Ostath, R. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
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ResearchGate. (2025). N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Retrieved from [Link]
- García Ruano, J. L., et al. (2001). Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV) Lewis acids. Tetrahedron: Asymmetry, 12(10), 1453-1457.
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Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]
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Academia.edu. (n.d.). (PDF) A diastereoselective aza-Diels-Alder reaction of N-aryl-1-azadienes derived from alpha-amino acids with enamines. Retrieved from [Link]
- Weinreb, S. M. (2005). N-SULFONYL IMINES : USEFUL SYNTHONS IN STEREOSELECTIVE ORGANIC SYNTHESIS. Semantic Scholar.
- Ruano, J. L. G., et al. (2001). Aza Diels–Alder reactions of sulfinimines with the Rawal diene. Tetrahedron: Asymmetry, 12(10), 1453-1457.
- Carretero, J. C., et al. (2004). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. The Journal of Organic Chemistry, 69(21), 7245-7255.
- Bull, S. D., et al. (2000). Asymmetric α-substitution versus aza Diels–Alder reaction of electron deficient N-sulfonyl imines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3791-3798.
- Ramaswamy, S., & Biju, A. T. (2014). Phosphine-Catalyzed One-Pot Isomerization of 3-Alkynoates and [2+3]- Cycloaddition with Imines: Formal Synthesis of Securinega alkaloid (±)- Allosecurinine.
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ChemRxiv. (n.d.). Ketenimines as Aza-Dienophiles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Benzylidene-p-toluenesulfonamide. PubChem Compound Database. Retrieved from [Link]
- Bouyahya, M., et al. (2023). Kinetics of Diels-Alder Reaction Using Organic Molecular Models. Journal of Chemistry.
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MDPI. (n.d.). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. Retrieved from [Link]
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Cross-validation of analytical methods for the characterization of N-Benzylidenebenzenesulfonamide
Executive Summary: The Characterization Paradox
N-Benzylidenebenzenesulfonamide (CAS: 13909-34-7) represents a unique challenge in analytical chemistry.[1][2] As an N-sulfonylimine , it serves as a critical electrophile in organic synthesis and a pharmacophore in drug development (carbonic anhydrase inhibitors, antibacterial agents).[1] However, its characterization is plagued by a "Hydrolysis Phantom": the labile
This guide moves beyond standard protocols to establish a cross-validated analytical architecture . We do not simply list methods; we contrast "Wet" vs. "Dry" techniques to distinguish intrinsic purity from method-induced degradation.
The Core Analytical Directive
-
Primary Risk: On-column hydrolysis during Reverse-Phase HPLC (RP-HPLC).[1]
-
Validation Strategy: Triangulate data using Solid-State IR (solvent-free), Anhydrous NMR (structural integrity), and Normal-Phase HPLC (purity).[1]
Structural Confirmation: The "Dry" Standards
To establish a baseline truth before introducing solvents (which introduce risk), we utilize solid-state and anhydrous techniques.[1][2]
Method A: ATR-FTIR (Vibrational Fingerprinting)
Role: Rapid, solvent-free initial identification.[1] Causality: By eliminating solvents, we prevent hydrolysis, obtaining a "true" snapshot of the solid material.[1][2]
| Functional Group | Frequency (cm⁻¹) | Diagnostic Value |
| C=N Stretch (Imine) | 1610 – 1630 | Primary ID. Confirms condensation.[1] |
| O=S=O Asym. Stretch | 1330 – 1350 | Characteristic of sulfonamide core. |
| O=S=O Sym. Stretch | 1150 – 1170 | Characteristic of sulfonamide core. |
| C=O Stretch (Impurity) | ~1700 | Critical Failure Flag. Indicates hydrolysis to Benzaldehyde.[1] |
| N-H Stretch (Impurity) | 3200 – 3350 | Critical Failure Flag. Indicates residual Benzenesulfonamide.[1] |
Method B: H-NMR in Anhydrous CDCl
Role: Quantitative structural validation and molar ratio analysis.
Protocol Nuance: Use
Key Chemical Shifts (
-
The Imine Singlet (
): 9.0 – 9.2 ppm.[1][2] This is the diagnostic signal for the intact molecule.[2] -
The Hydrolysis Artifact (
): 10.0 ppm.[1][2] If this singlet appears, the sample is wet or degraded.[1][2] -
Aromatic Region:
7.5 – 8.0 ppm (Multiplets).[1]
Purity Analysis: Chromatography Cross-Validation
This section compares the industry standard (RP-HPLC) with the scientifically superior alternative for this specific compound class (NP-HPLC).[1][2]
Workflow Diagram: Method Selection Logic
Caption: Decision matrix highlighting the risk of aqueous mobile phases for N-sulfonylimines.
Protocol 1: Reverse-Phase HPLC (The Stress Test)
While RP-HPLC is common, it acts as a "stress test" for N-sulfonylimines.[1][2]
-
Mobile Phase: Acetonitrile (ACN) : Water (0.1% Formic Acid).[1]
-
Gradient: 50% ACN
90% ACN over 10 mins. -
Critical Observation: If the peak for Benzaldehyde (RT ~ early) increases upon re-injection of the same vial, the method is invalid due to solvent-induced degradation.[1][2]
Protocol 2: Normal-Phase HPLC (The Gold Standard)
Why: Eliminates water, stabilizing the imine bond during separation.[1][2]
-
Column: Silica or Diol-bonded phase.[1]
-
Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Validation: This method typically yields a single sharp peak for the product without the "ghost" peaks of hydrolysis products seen in RP-HPLC.[2]
Solid-State Characterization: X-Ray Diffraction (XRD)
For drug development, confirming the polymorph and crystallinity is vital.[1][2]
-
Crystal System: Orthorhombic.
-
Space Group:
. -
Key Interactions: The structure is stabilized by
and interactions, which explains its relative stability in the solid state compared to solution.[1][2]
Summary of Validated Specifications
To certify a batch of N-Benzylidenebenzenesulfonamide, the following criteria must be met across orthogonal methods:
| Test | Method | Acceptance Criteria |
| Identity | ATR-FTIR | Presence of 1620 cm⁻¹ (C=N); Absence of 1700 cm⁻¹ (C=O).[1][3] |
| Structure | ¹H NMR (CDCl₃) | Singlet at ~9.0 ppm; Integration 1:1 vs aromatic protons.[1] |
| Purity | NP-HPLC | > 98.0% Area; No benzaldehyde peak detected. |
| Melting Point | DSC / Capillary | 78 – 81 °C (Sharp endotherm).[1] |
References
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020.[1][4]
-
Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines. RSC Advances, 2023.
-
N-Benzylidenebenzenesulfonamide Product Data. Sigma-Aldrich.
-
Crystal structure and Hirshfeld surface analysis of (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide. NIH / PMC, 2017.[1]
-
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent Technologies.
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: N-Benzylidenebenzenesulfonamide
CAS Number: 13909-34-7
Formula:
Part 1: Executive Safety Assessment
Risk Level: MODERATE (GHS Category 2/3) Primary Hazard: Hydrolytic Instability & Irritation [1]
N-Benzylidenebenzenesulfonamide is an
Upon contact with atmospheric humidity or aqueous media, the
GHS Hazard Classification
| Hazard Class | Category | Statement Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are designed to prevent skin sensitization and inhalation of hydrolysis byproducts.
| PPE Category | Standard Requirement | Technical Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 (Impact + Splash) | Powder is fine and dispersible.[1] Hydrolysis releases benzaldehyde vapor which is irritating to mucous membranes.[1] Safety glasses are insufficient for powder handling. |
| Hand Protection | Double Gloving (Recommended) | Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Neoprene | Sulfonylimines are electrophilic.[1] While standard nitrile offers good protection against the solid, double gloving prevents contamination during doffing. |
| Respiratory | Particulate Respirator | NIOSH N95 (Minimum) or P100 | Required if weighing outside a fume hood.[1] Prevents inhalation of fine particulates that can hydrolyze on moist lung tissue.[1] |
| Body Protection | Lab Coat + Sleeves | Cotton/Polyester Blend | Standard protection.[1] Ensure cuffs are tucked under gloves to prevent wrist exposure. |
Visualization: PPE Selection Decision Tree
Figure 1: Decision logic for selecting appropriate PPE based on handling conditions.
Part 3: Operational Handling Protocol
A. Storage & Stability[1][2][3]
-
Temperature: Store at 2–8°C (Refrigerator) to maximize shelf life, though stable at room temperature for short periods.
-
Environment: Hygroscopic. Must be stored under an inert atmosphere (
or Argon) or in a tightly sealed desiccator.[1] -
Indicator of Degradation: A strong smell of almonds (benzaldehyde) or the formation of a wet paste indicates significant hydrolysis.
B. Weighing & Transfer (Step-by-Step)
Objective: Minimize exposure to atmospheric moisture to prevent hydrolysis (
-
Preparation:
-
Equip PPE (Level 2 or 3).[1]
-
If high purity is critical (e.g., asymmetric synthesis), equilibrate the reagent bottle to room temperature in a desiccator before opening to prevent condensation.
-
-
Weighing:
-
Preferred: Weigh inside a glovebox under
. -
Alternative: Use a "dump-and-sweep" method. Tare a dry scint vial with a cap.[1] Quickly transfer the solid, cap immediately, and weigh. Do not leave the stock bottle open.
-
-
Solvent Selection:
-
Use anhydrous solvents (DCM, THF, Toluene).
-
Avoid protic solvents (Methanol, Water) unless hydrolysis is the intended goal.
-
C. Reaction Setup (Inert Atmosphere)
For synthesis involving nucleophilic addition to the imine (e.g., Grignard, reduction):
-
Glassware: Flame-dry or oven-dry (
) all flasks. Cool under a stream of dry Nitrogen.[1][2][3] -
Addition: Dissolve N-Benzylidenebenzenesulfonamide in anhydrous solvent and transfer via cannula or oven-dried syringe.
-
Monitoring: Monitor reaction progress via TLC (silica). Note that silica gel is slightly acidic and may cause partial hydrolysis on the plate; neutralize the plate with
vapor if necessary.
Visualization: Inert Handling Workflow
Figure 2: Workflow for handling moisture-sensitive imines to ensure experimental success.
Part 4: Emergency Response & Disposal[1]
Spill Management
Do NOT use water. Water will hydrolyze the spill, generating liquid waste and strong odors.
-
Containment: Isolate the area.
-
Cleanup: Cover the spill with a dry absorbent (Vermiculite or Sand).[1]
-
Disposal: Sweep into a disposable container. Label as "Organic Solid Waste - Sulfur Containing."[1]
First Aid
-
Inhalation: Move to fresh air immediately. If almond odor was strong, monitor for respiratory irritation.
-
Skin Contact: Brush off loose powder before washing.[1] Wash with soap and copious water.[1]
-
Eye Contact: Flush with water for 15 minutes.[1] Consult an ophthalmologist if irritation persists.
Waste Disposal[1]
-
Stream: Non-halogenated organic waste (unless halogenated solvents were used).[1]
-
Note: Keep waste containers tightly closed to prevent the "almond smell" from permeating the lab.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12220302, N-Benzylidenebenzenesulfonamide. Retrieved from [Link]
- Davis, F. A., & Sheppard, A. C. (1989). Applications of oxaziridines in organic synthesis. Tetrahedron, 45(18), 5703-5742. (Context on Davis Reagent precursors and stability).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
